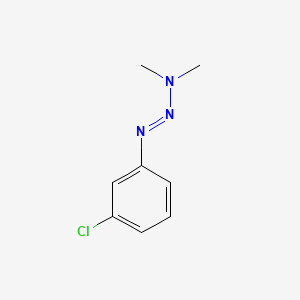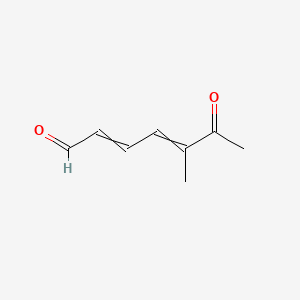![molecular formula C6H13N3O3 B13818457 methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)
methyl N-[carbamoyl(propan-2-yl)amino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[carbamoyl(propan-2-yl)amino]carbamate is a compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and polymer industries. This compound is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[carbamoyl(propan-2-yl)amino]carbamate can be achieved through various methods. One common approach involves the reaction of methanol with urea, resulting in the formation of methyl carbamate. This reaction is typically carried out under controlled conditions to ensure high yield and purity . Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. The use of solid catalysts, such as iron-chrome catalysts, has been reported to achieve high yields and selectivity in the reaction of amines with dimethyl carbonate . This method is environmentally friendly and avoids the use of hazardous materials like phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[carbamoyl(propan-2-yl)amino]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamates, while substitution reactions can produce a variety of substituted carbamates .
Wissenschaftliche Forschungsanwendungen
Methyl N-[carbamoyl(propan-2-yl)amino]carbamate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl N-[carbamoyl(propan-2-yl)amino]carbamate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other carbamates such as ethyl carbamate and phenyl carbamate . These compounds share similar chemical structures but differ in their specific functional groups and properties.
Uniqueness
Methyl N-[carbamoyl(propan-2-yl)amino]carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to act as a versatile reagent in organic synthesis and its potential biological activities make it a valuable compound in various fields .
Eigenschaften
Molekularformel |
C6H13N3O3 |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
methyl N-[carbamoyl(propan-2-yl)amino]carbamate |
InChI |
InChI=1S/C6H13N3O3/c1-4(2)9(5(7)10)8-6(11)12-3/h4H,1-3H3,(H2,7,10)(H,8,11) |
InChI-Schlüssel |
KTUIQAMTCMNDCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(=O)N)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


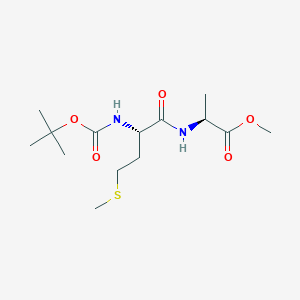
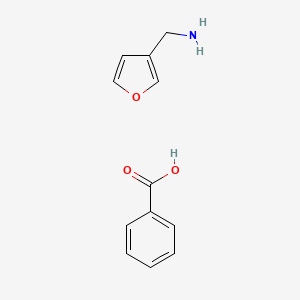
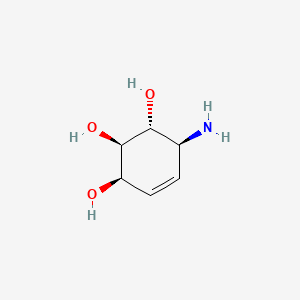
![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
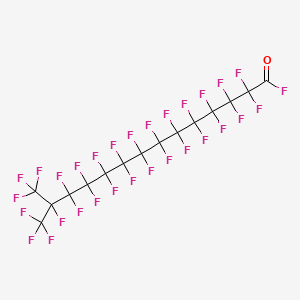
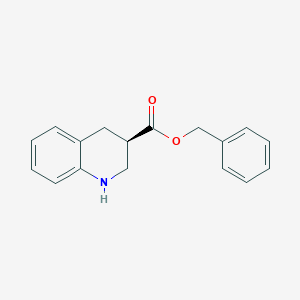
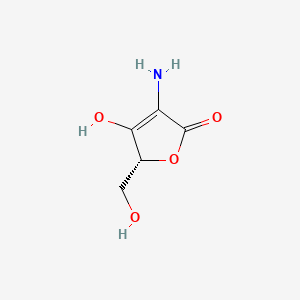
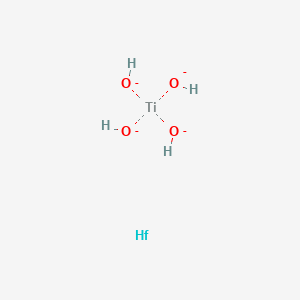
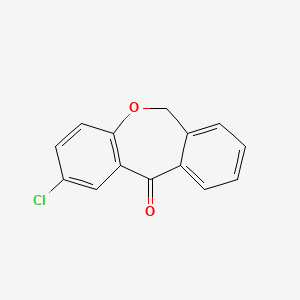
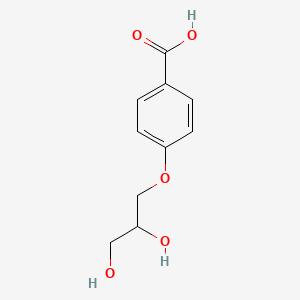
![2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B13818434.png)
